

# Initial Safety and Toxicity Profile of Deuterated N,N-Dimethyltryptamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

## Introduction

N,N-Dimethyltryptamine (DMT) is a potent, short-acting serotonergic psychedelic with recognized therapeutic potential for various psychiatric disorders. However, its rapid metabolism by monoamine oxidase A (MAO-A) necessitates intravenous administration and results in a very short duration of action, posing challenges for therapeutic use. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a strategy to slow down metabolism, thereby improving pharmacokinetic profiles and enabling more convenient dosing regimens. This technical guide provides a comprehensive overview of the initial safety and toxicity studies of deuterated DMT molecules, with a focus on the leading clinical candidates, CYB004 and SPL028.

# **Preclinical Safety and Toxicity Assessment**

Preclinical studies are fundamental in establishing the initial safety profile of a new chemical entity. For deuterated DMT, these investigations have focused on in vitro metabolism, receptor pharmacology, and in vivo pharmacokinetics and toxicology.

## In Vitro Metabolism and Pharmacokinetics

The primary rationale for deuterating DMT is to leverage the kinetic isotope effect to reduce the rate of metabolic degradation by MAO-A. In vitro studies using human liver microsomes and

## Foundational & Exploratory





hepatocytes have demonstrated the successful application of this principle.

Experimental Protocol: In Vitro Metabolic Stability Assay

The metabolic stability of deuterated DMT analogues is typically assessed using the following protocol:

- Test System: Cryopreserved human hepatocytes or liver microsomes are used as the source of metabolic enzymes.
- Test Article Preparation: Deuterated DMT and non-deuterated DMT (as a comparator) are dissolved in a suitable solvent, usually DMSO, to create stock solutions.
- Incubation: The test articles are incubated with the hepatocyte or microsomal suspension in a phosphate buffer (pH 7.4) at 37°C. The incubation mixture also contains a cofactor, such as NADPH, to initiate the metabolic reactions.
- Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
- Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
- Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
- Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Below is a workflow diagram for a typical in vitro metabolism study.





#### Click to download full resolution via product page

In Vitro Metabolism Experimental Workflow

Quantitative Data: In Vitro Metabolism of Deuterated DMT

The following table summarizes the in vitro metabolic stability data for various deuterated DMT analogues compared to non-deuterated DMT (SPL026).

| Compound   | Description               | Intrinsic<br>Clearance<br>(µL/min/mill<br>ion cells) | Fold<br>Change<br>from<br>SPL026 | Half-life<br>(min) | Fold<br>Change<br>from<br>SPL026 |
|------------|---------------------------|------------------------------------------------------|----------------------------------|--------------------|----------------------------------|
| SPL026     | Non-<br>deuterated<br>DMT | 19.4                                                 | 1.0                              | 98.9               | 1.0                              |
| SPL028ii   | D2-DMT                    | 11.7                                                 | 1.7                              | 170.9              | 1.7                              |
| SPL028i    | D2-DMT                    | 8.3                                                  | 2.3                              | 233.1              | 2.4                              |
| SPL028viii | D8-DMT                    | 9.3                                                  | 2.1                              | 206.9              | 2.1                              |



Data sourced from a patent application for deuterated N,N-dimethyltryptamine compounds.

## **Pharmacology**

The pharmacological profile of deuterated DMT is not expected to differ significantly from its non-deuterated counterpart, as deuteration does not typically alter the way a molecule interacts with its biological targets. Preclinical studies with CYB004 have confirmed this, showing a similar receptor binding profile to DMT.

Experimental Protocol: Receptor Binding Assay

Receptor binding assays are conducted to determine the affinity of a compound for various receptors. A typical protocol involves:

- Receptor Source: Membranes from cells engineered to express specific serotonin receptors (e.g., 5-HT2A) are used.
- Radioligand: A radioactive molecule (radioligand) known to bind to the target receptor is used.
- Competition Assay: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (deuterated DMT).
- Separation: The receptor-bound radioligand is separated from the unbound radioligand.
- Quantification: The amount of radioactivity in the receptor-bound fraction is measured.
- Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50), from which the binding affinity (Ki) is determined.

Quantitative Data: Receptor Binding Profile of CYB004

The following table presents the receptor binding data for CYB004 compared to DMT.



| Receptor     | % Inhibition @<br>10 μM<br>(CYB004) | Ki (nM)<br>(CYB004) | % Inhibition @<br>10 μM (DMT) | Ki (nM) (DMT) |
|--------------|-------------------------------------|---------------------|-------------------------------|---------------|
| Human 5-HT2A | 94                                  | 180                 | 96                            | 130           |
| Human 5-HT2B | 84                                  | 450                 | 96                            | 520           |
| Human 5-HT2C | 93                                  | 330                 | 99                            | 280           |
| Human 5-HT1A | 96                                  | N/A                 | 97                            | N/A           |
| Rat 5-HT1B   | 72                                  | N/A                 | 76                            | N/A           |
| Human 5-HT5A | 80                                  | N/A                 | 88                            | N/A           |
| Human 5-HT6  | 76                                  | N/A                 | 84                            | N/A           |
| Human 5-HT7  | 96                                  | N/A                 | 96                            | N/A           |

Data sourced from a preclinical poster presentation on CYB004.

## **Toxicology**

Comprehensive toxicology studies are essential to identify potential safety concerns. While detailed toxicology reports for deuterated DMT are not publicly available, some information on the toxicity of non-deuterated DMT in animals can provide a reference point. It is important to note that specific toxicology studies, such as determining the No-Observed-Adverse-Effect-Level (NOAEL), are crucial for establishing a safe starting dose in human clinical trials.

Studies in rats have shown the lethal dose (LD50) of DMT to be 50 times the average ceremonial dose, while other rodent studies have indicated a human equivalent LD50 to be 20 times the ceremonial dose.[1]

# **Clinical Safety and Tolerability**

The initial clinical development of deuterated DMT has focused on establishing its safety, tolerability, and pharmacokinetic profile in healthy volunteers. Phase 1 clinical trials for both CYB004 and SPL028 have been completed.

## Foundational & Exploratory





Experimental Protocol: Phase 1 Clinical Trial Design

A typical Phase 1 study for a novel psychedelic compound like deuterated DMT follows a structured design:

- Study Population: Healthy adult volunteers are recruited. In the case of deuterated DMT trials, cohorts have included both psychedelic-experienced and psychedelic-naïve individuals.
- Study Design: A randomized, double-blind, placebo-controlled, dose-escalating design is commonly used.
- Dosing and Administration: The investigational drug is administered at ascending dose levels
  to different cohorts of participants. For deuterated DMT, both intravenous (IV) and
  intramuscular (IM) routes of administration have been evaluated.
- Safety and Tolerability Assessments: Participants are closely monitored for adverse events (AEs). This includes regular measurement of vital signs (blood pressure, heart rate), electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry).
- Pharmacokinetic (PK) Assessments: Blood samples are collected at multiple time points to determine the plasma concentration of the drug and its metabolites. This data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
- Pharmacodynamic (PD) Assessments: Subjective effects are measured using validated questionnaires and rating scales to assess the intensity and quality of the psychedelic experience.

The diagram below illustrates a generalized workflow for a Phase 1 clinical trial of deuterated DMT.





Click to download full resolution via product page

Phase 1 Clinical Trial Workflow



### CYB004 Phase 1 Trial

The Phase 1 trial for CYB004 was a three-part study evaluating escalating intravenous doses of DMT and CYB004 in healthy volunteers.[2] The key findings from this trial include:

- Safety and Tolerability: CYB004 was well-tolerated with no serious adverse events reported.
   [3] The majority of adverse events were mild to moderate in intensity and resolved without intervention.
   [3] The most common adverse events included transient increases in blood pressure and heart rate, headache, and nausea.
- Pharmacokinetics: Deuteration of DMT in CYB004 resulted in stronger psychedelic effects at lower plasma concentrations compared to non-deuterated DMT.[6]
- Pharmacodynamics: The psychedelic effects of CYB004 had a rapid onset and persisted for about 40 minutes after a 5-minute IV bolus, without the need for an extended infusion.[5]

### SPL028 Phase 1 Trial

The Phase 1 trial for SPL028 was a two-part study that evaluated both intravenous and intramuscular doses of SPL028 in healthy participants, including both psychedelic-experienced and psychedelic-naïve individuals.[2] The key outcomes were:

- Safety and Tolerability: Both IV and IM administration of SPL028 demonstrated a favorable safety and tolerability profile.[2] No serious adverse events were observed, and the majority of adverse events were mild to moderate and self-limiting.[2]
- Pharmacokinetics and Pharmacodynamics: Intramuscular dosing of SPL028 produced robust psychedelic effects with a short duration.[2] The study successfully identified an IM dose that resulted in a breakthrough psychedelic experience, with a total duration ranging from 55 to 120 minutes.[2]

# **Signaling Pathways**

The primary psychological and therapeutic effects of DMT and its deuterated analogues are attributed to their agonist activity at serotonin receptors, particularly the 5-HT2A receptor. The binding of deuterated DMT to this G-protein coupled receptor is expected to initiate a cascade of intracellular signaling events similar to that of non-deuterated DMT.



The diagram below illustrates the simplified signaling pathway initiated by deuterated DMT binding to the 5-HT2A receptor.





Click to download full resolution via product page

#### Deuterated DMT Signaling Pathway via 5-HT2A Receptor

## Conclusion

The initial safety and toxicity studies of deuterated DMT, primarily focusing on CYB004 and SPL028, have provided promising results. Preclinical data confirms that deuteration effectively slows metabolism while preserving the desired pharmacological activity at serotonin receptors. Phase 1 clinical trials in healthy volunteers have demonstrated that both intravenous and intramuscular administration of these compounds are safe and well-tolerated at the doses studied. The observed adverse events have been predominantly mild to moderate and transient in nature.

While these initial findings are encouraging, it is important to acknowledge the limitations of the currently available public data. Detailed quantitative toxicology data, such as LD50 and NOAEL values for deuterated DMT, are not yet publicly available. Furthermore, comprehensive tables of adverse events from the Phase 1 clinical trials with detailed frequency and severity grading have not been published. As the clinical development of these compounds progresses into later phases, a more detailed and quantitative understanding of their safety and toxicity profiles will be essential for regulatory approval and clinical adoption. Researchers and drug development professionals should continue to monitor for the publication of more detailed preclinical and clinical study reports to gain a more complete picture of the safety of this promising new class of therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacodynamic and Pharmacokinetic Profiling of Psilocybin and Other Serotonergic Psychedelics UWDC UW-Madison Libraries [search.library.wisc.edu]
- 2. Cybin Cybin Announces Positive Topline Data from Phase 1 Studies of Proprietary Deuterated DMT Molecules CYB004 and SPL028 [ir.cybin.com]



- 3. Cybin Announces Positive Topline Data from Phase 1 Studies of Proprietary Deuterated DMT Molecules CYB004 and SPL028 | Nasdaq [nasdaq.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. cybin.com [cybin.com]
- 6. Phase 1 Success: Cybin's Deuterated DMT Compounds CYB004 and SPL028 Show Promising Results [synapse.patsnap.com]
- To cite this document: BenchChem. [Initial Safety and Toxicity Profile of Deuterated N,N-Dimethyltryptamine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588006#initial-safety-and-toxicity-studies-of-deuterated-dmt]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com